1-Stearoyl-2-linoleoyl-sn-glycerol

Lipid enzymology Diacylglycerol kinase Substrate selectivity

1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG; also designated DG(18:0/18:2)) is a mixed-chain diacylglycerol (DAG) comprising a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, with a molecular weight of approximately 621 g/mol. It functions as an endogenous second messenger, acting as a physiological activator of protein kinase C (PKC) following receptor-mediated hydrolysis of inositol phospholipids.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
CAS No. 34487-26-8
Cat. No. B052925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Stearoyl-2-linoleoyl-sn-glycerol
CAS34487-26-8
Synonyms(S)-(Z,Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester;  (S)-(9Z,12Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester;  (9Z,12Z)-9,12-Octadecadienoic Acid (1S)-1-(Hydroxymethyl)-2-[(1-oxo
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1
InChIKeyAJMZUFBKADIAKC-SKTOPKGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Stearoyl-2-linoleoyl-sn-glycerol (CAS 34487-26-8): Diacylglycerol Reference Standard for Lipid Signaling and Membrane Biophysics Research


1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG; also designated DG(18:0/18:2)) is a mixed-chain diacylglycerol (DAG) comprising a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, with a molecular weight of approximately 621 g/mol [1]. It functions as an endogenous second messenger, acting as a physiological activator of protein kinase C (PKC) following receptor-mediated hydrolysis of inositol phospholipids . Physicochemical characterization indicates a predicted boiling point of 670.2±35.0 °C, a predicted density of 0.934±0.06 g/cm³, and storage at -20°C [1]. The compound is a prominent constituent of cellular membranes in both animals and plants, including human plasma membranes [2].

Why 1-Stearoyl-2-linoleoyl-sn-glycerol Cannot Be Interchanged with Other Diacylglycerol Analogs in Critical Assays


Generic substitution of 1-stearoyl-2-linoleoyl-sn-glycerol with other diacylglycerol species is scientifically unjustified due to quantifiable, chain-specific differences in enzyme substrate recognition, membrane packing behavior, and downstream signaling outcomes. The exact identity of the fatty acyl chains at both sn-1 and sn-2 positions is not merely a structural descriptor but a functional determinant. As demonstrated below, diacylglycerol kinase epsilon (DGKε) exhibits a 9-fold difference in enzymatic activity between SLDG and its arachidonoyl analog [1]. Furthermore, polyunsaturated linoleate chains confer distinct physical packing efficiencies within lipid bilayers compared to monounsaturated or saturated counterparts, with direct implications for membrane domain formation and protein recruitment [2]. The stereospecific sn-1,2 configuration is also essential for biological activity; racemic mixtures exhibit reduced potency [3]. Selecting an alternative DAG species without rigorous experimental validation therefore introduces uncontrolled variables that can compromise data reproducibility and mechanistic interpretation in lipid signaling, enzymology, and membrane biophysics studies.

Quantitative Differentiation of 1-Stearoyl-2-linoleoyl-sn-glycerol Against Key Diacylglycerol Analogs


Enzymatic Discrimination by Diacylglycerol Kinase Epsilon: 9-Fold Preference for Arachidonoyl Over Linoleoyl Analogs

In comparative enzymatic assays using human diacylglycerol kinase epsilon (DGKε) wild-type, the ratio of enzymic activity with 1-stearoyl-2-linoleoyl-sn-glycerol (SLDG) to that with 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) was determined to be 0.109 [1]. This indicates that DGKε phosphorylates SAG at a rate approximately 9.2-fold higher than SLDG under identical assay conditions (pH 7.2, 22°C). The differential recognition is attributed to the enzyme's specificity for the polyunsaturated arachidonoyl chain at the sn-2 position, establishing SLDG as a distinct substrate with quantifiably lower turnover by this kinase isoform [1].

Lipid enzymology Diacylglycerol kinase Substrate selectivity

Superior Packing Efficiency of Polyunsaturated Linoleate Chains Versus Monounsaturated Oleate in Lipid Bilayers

X-ray diffraction and differential scanning calorimetry (DSC) analysis revealed that 1-stearoyl-2-linoleoyl-sn-glycerol (SLDG) packs somewhat more efficiently than the monounsaturated analog 1-stearoyl-2-oleoyl-sn-glycerol (SODG) [1]. Specifically, polyunsaturated linoleate chains (18:2) demonstrate marginally more effective packing with the saturated stearate chains compared to monounsaturated oleate chains (18:1). In contrast, SLDG packs much less efficiently than saturated 1,2-diacylglycerols, establishing a graded hierarchy of chain packing influenced by unsaturation degree [1]. The beta' phase of dry SLDG exhibits a tilted bilayer structure with a d-spacing of 46.9 Å and strong wide-angle diffractions indicative of orthorhombic perpendicular packing elements [1].

Membrane biophysics Lipid packing X-ray diffraction

Isoform-Specific PKC Activation: Baseline Activity Without Preferential Isoform Bias

In a comparative study examining six purified PKC isoforms (α, β, γ, δ, ε, ζ), non-oxidized 1-stearoyl-2-linoleoyl-sn-glycerol (SLG) was employed as a representative diacylglycerol species to establish baseline activation profiles [1]. The study revealed that SLG alone did not exhibit preferential activation across the six isoforms; PKCβ, γ, ε, and ζ showed no significant difference in activation between non-oxidized SLG, oxidized SLG (SLG-OH), and peroxidized SLG (SLG-OOH) [1]. This contrasts with PKCα and PKCδ, which demonstrated markedly enhanced activation specifically by the peroxidized species (SLG-OOH) [1]. This dataset establishes that the non-oxidized SLDG serves as a non-isoform-selective, baseline PKC activator, unlike its oxidized derivatives or other DAG species that may exhibit inherent isoform bias.

Protein kinase C Signal transduction Isoform selectivity

Stereospecificity Requirement: Enantiomeric and Racemic Mixtures Exhibit Reduced Biological Activity

A study on the hormogonium-inducing factor (HIF) activity of diacylglycerols demonstrated that enantioselectively synthesized 1-palmitoyl-2-linoleoyl-sn-glycerol (a close structural analog differing only at sn-1 by two carbons) exhibits clear HIF activity at 1 nmol (0.6 µg) per disc, whereas the corresponding racemic mixture (1-palmitoyl-2-linoleoyl-rac-glycerol) was significantly less active [1]. Furthermore, the positional isomer 2-linoleoyl-3-palmitoyl-sn-glycerol also displayed reduced activity compared to the natural sn-1,2 configuration [1]. This establishes a class-level principle that the natural sn-1,2 stereochemistry is a critical determinant of biological potency for diacylglycerols, including 1-stearoyl-2-linoleoyl-sn-glycerol. Vendors of authentic SLDG confirm that only the sn-1,2 isomer appears to be biologically active .

Stereochemistry Bioactivity Enantioselectivity

Defined Storage and Handling Protocols to Prevent Acyl Migration and Oxidative Degradation

Vendor technical datasheets specify that 1-stearoyl-2-linoleoyl-sn-glycerol must be stored in chloroform solution at -20°C in glass vials with Teflon-lined caps to minimize acyl migration . Under these controlled conditions, acyl migration—a common stability issue for diacylglycerols that results in isomerization and loss of sn-1,2 stereochemical purity—is minimized . The compound is also light-sensitive, moisture-sensitive, and temperature-sensitive [1], necessitating handling precautions distinct from more stable lipid classes. Alternative formulations or storage conditions (e.g., ambient temperature, plastic containers) can accelerate degradation and compromise experimental reproducibility.

Chemical stability Sample integrity Storage conditions

Optimal Research Applications for 1-Stearoyl-2-linoleoyl-sn-glycerol Based on Verified Differential Properties


Membrane Biophysics: Comparative Studies of Lipid Packing and Domain Formation

Researchers investigating the influence of acyl chain unsaturation on membrane physical properties should select 1-stearoyl-2-linoleoyl-sn-glycerol as the polyunsaturated DAG species. Its quantifiably distinct packing behavior relative to monounsaturated (1-stearoyl-2-oleoyl-sn-glycerol) and saturated analogs [1] allows for controlled interrogation of how chain unsaturation modulates bilayer thickness, lateral pressure, and phase behavior. This is directly relevant for studies of lipid raft formation, membrane protein partitioning, and curvature-sensing protein recruitment.

Lipid Signaling: Baseline Control for PKC Activation and Oxidative Stress Studies

In signal transduction research focusing on PKC-mediated pathways, non-oxidized 1-stearoyl-2-linoleoyl-sn-glycerol serves as an essential baseline control. Data indicate it lacks inherent isoform selectivity among PKCβ, γ, ε, and ζ, and does not produce the enhanced activation seen with oxidized species [2]. This property makes it uniquely suited for studies designed to isolate the effects of lipid peroxidation products (e.g., SLG-OOH) on PKC isoform-specific signaling, such as those examining oxidative stress amplification mechanisms.

Lipid Enzymology: Substrate Profiling for Diacylglycerol Kinase Epsilon (DGKε)

For enzymatic characterization of DGKε, 1-stearoyl-2-linoleoyl-sn-glycerol provides a defined, lower-activity substrate relative to the preferred 1-stearoyl-2-arachidonoyl-sn-glycerol [3]. This differential activity (9.2-fold) allows researchers to dissect the structural determinants of DGKε substrate recognition and to quantify the enzyme's acyl chain selectivity. Studies employing SLDG can elucidate how mutations or regulatory factors alter the enzyme's substrate preference profile, with direct implications for understanding phosphatidic acid signaling in inflammation and neuronal function.

Analytical Reference Standard for Lipidomics and Quality Control

The defined stereochemistry (sn-1,2) and fatty acid composition of 1-stearoyl-2-linoleoyl-sn-glycerol make it an appropriate reference standard for lipidomics workflows, particularly for the identification and quantification of DAG species in biological matrices. Its known stability profile and recommended storage conditions are critical for maintaining standard integrity in analytical method development, calibration, and quality control processes.

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